[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-bromobenzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The bromobenzyl group can be introduced via nucleophilic substitution reactions, and the methanamine group can be added through reductive amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Oximes, nitriles, or carboxylic acids.
Reduction: Reduced heterocycles or benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: It can act as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of [3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
[3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole]: This compound also contains a bromobenzyl group and exhibits similar reactivity but has different biological activities.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound has a similar heterocyclic structure but different electronic properties and applications.
Uniqueness:
Properties
IUPAC Name |
[3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGGVKFIYPVICX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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